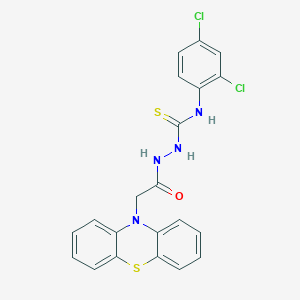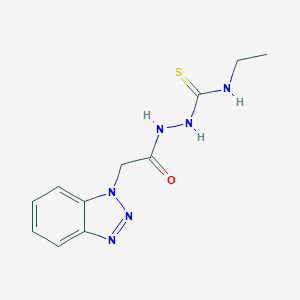![molecular formula C22H19N5O2 B293036 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide](/img/structure/B293036.png)
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, also known as CPI-613, is a novel anticancer drug that is currently being investigated for its potential use in treating various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the production of energy in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of several types of cancer.
作用機序
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide targets the mitochondrial TCA cycle enzymes, which are essential for the production of energy in cancer cells. By inhibiting these enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide disrupts the energy production process and induces apoptosis (programmed cell death) in cancer cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide also inhibits the production of reactive oxygen species (ROS), which are involved in cancer progression and resistance to chemotherapy.
Biochemical and Physiological Effects:
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have a number of biochemical and physiological effects on cancer cells, including inhibition of the TCA cycle enzymes, induction of apoptosis, inhibition of ROS production, and modulation of mitochondrial function. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One advantage of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potent anticancer activity, both as a single agent and in combination with other chemotherapy drugs. Another advantage is its ability to target the mitochondrial TCA cycle enzymes, which are often overexpressed in cancer cells. However, one limitation of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is its potential toxicity, particularly in healthy cells. Another limitation is the need for further clinical trials to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide, including:
1. Investigating its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer.
2. Developing new formulations of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide to improve its bioavailability and reduce toxicity.
3. Conducting further clinical trials to determine its safety and efficacy in humans.
4. Investigating its potential use in combination with immunotherapy for the treatment of cancer.
5. Studying its mechanism of action in more detail to identify new targets for cancer therapy.
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide is a promising anticancer drug that targets the mitochondrial TCA cycle enzymes and induces apoptosis in cancer cells. It has shown potent anticancer activity in preclinical studies and is currently in clinical trials for the treatment of several types of cancer. Further research is needed to determine its safety and efficacy in humans and to identify new targets for cancer therapy.
合成法
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide can be synthesized using a multistep process that involves the condensation of 2,4-dimethoxybenzaldehyde with 4-cyano-3-methylpyridine-2-carboxylic acid to form the intermediate 2,4-dimethoxy-N-(4-cyano-3-methylpyridin-2-yl)benzamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide.
科学的研究の応用
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other chemotherapy drugs. It has been tested in vitro and in vivo in a variety of cancer cell lines and animal models, including pancreatic cancer, leukemia, lymphoma, and non-small cell lung cancer. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)imidoformamide has also been shown to have synergistic effects with other chemotherapy drugs, such as gemcitabine and cisplatin.
特性
分子式 |
C22H19N5O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N-(2,4-dimethoxyphenyl)methanimidamide |
InChI |
InChI=1S/C22H19N5O2/c1-14-10-21(25-13-24-18-9-8-15(28-2)11-20(18)29-3)27-19-7-5-4-6-17(19)26-22(27)16(14)12-23/h4-11,13H,1-3H3,(H,24,25) |
InChIキー |
VAMHEHDLQZUGQM-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)/N=C/NC4=C(C=C(C=C4)OC)OC)C#N |
SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N=CNC4=C(C=C(C=C4)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292955.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292956.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![3,7,7-trimethyl-1-phenyl-4-thiophen-2-yl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292958.png)
![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![ethyl {[5-cyano-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}acetate](/img/structure/B292960.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)

![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)


![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)